molecular formula C16H14N2O4S B2527567 1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate CAS No. 1396680-44-6

1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate

Cat. No.: B2527567
CAS No.: 1396680-44-6
M. Wt: 330.36
InChI Key: GBTMXUXIHCMLNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate is a benzimidazole-based sulfonate ester characterized by a methyl-substituted benzimidazole core linked to a 3-acetylphenylsulfonyl group. Benzimidazole derivatives are renowned for their pharmacological versatility, including anticoagulant, anticancer, and antimicrobial activities . The sulfonate ester moiety enhances solubility and bioavailability, while the acetyl group at the para position of the benzene ring may influence electronic and steric interactions with biological targets . Structural analogs of this compound often vary in substituents on the benzimidazole ring or the sulfonate-linked aromatic group, leading to divergent physicochemical and pharmacological properties.

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 3-acetylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-11(19)12-4-3-5-14(8-12)23(20,21)22-13-6-7-16-15(9-13)17-10-18(16)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTMXUXIHCMLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)OC2=CC3=C(C=C2)N(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally benign solvents.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of benzimidazole derivatives with substituted functional groups.

Mechanism of Action

The mechanism of action of 1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Biological Activity Key References
1-Methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate Methyl (N1), 3-acetylphenylsulfonyl (C5) Not explicitly reported; hypothesized anticoagulant/anticancer potential
2-(2-(5-Bromothiophen-2-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)-5-(2-(3,5-difluorophenyl)quinolin-4-yl)-1,3,4-oxadiazole Bromothiophenyl, difluorophenyl-quinolinyl Anticoagulant, antiplatelet
2-(2-(3,4-Diethoxyphenyl)-1H-benzo[d]imidazol-5-yl)-5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole Diethoxyphenyl, methylpiperazinyl Anticancer (cytotoxicity)
(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid Butyl (N1), boronic acid (C5) Suzuki coupling precursor
1-Methyl-1H-benzo[d]imidazole-5-carboxylic acid Methyl (N1), carboxylic acid (C5) Intermediate for drug design

Key Observations:

  • Substituent Position and Activity: Fluorine or bromine at the phenyl ring (e.g., compound) enhances anticoagulant activity, while methyl groups may inhibit it .
  • Sulfonate vs. Carboxylic Acid : Sulfonate esters (target compound) exhibit higher polarity and aqueous solubility compared to carboxylic acid derivatives (e.g., CAS 53484-17-6), impacting pharmacokinetics .
  • Boronic Acid Derivatives : (1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid serves as a synthetic intermediate for cross-coupling reactions, unlike the target compound’s sulfonate ester, which is pharmacologically oriented .

Pharmacological Profiles

  • Anticoagulant Activity: The difluorophenyl-quinolinyl oxadiazole derivative () demonstrates dual anticoagulant and antiplatelet effects, likely due to its extended aromatic system and fluorine substituents. The target compound’s acetyl group may confer similar activity but requires experimental validation .
  • Anticancer Potential: The diethoxyphenyl-piperazinyl analog () shows cytotoxicity via DNA intercalation or kinase inhibition. The sulfonate group in the target compound could enhance cellular uptake, a critical factor in anticancer efficacy .

Biological Activity

1-Methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C16H16N2O4S
  • Molecular Weight : 336.37 g/mol
  • CAS Number : [not specified in the search results]

Research suggests that compounds similar to 1-methyl-1H-benzo[d]imidazol-5-yl derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : These compounds may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Properties : Some studies indicate that benzimidazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways.
  • Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

Biological Activity Overview

Activity Type Description References
AntimicrobialExhibits activity against various bacterial strains.
AnticancerInduces apoptosis in specific cancer cell lines.
Anti-inflammatoryReduces levels of inflammatory markers in vitro.

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial properties of several benzimidazole derivatives, including this compound. The results showed significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be below 50 µg/mL, indicating potent activity.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced apoptosis at concentrations ranging from 10 to 30 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting DNA fragmentation associated with apoptosis.

Case Study 3: Anti-inflammatory Effects

In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels. This suggests a potential mechanism for its anti-inflammatory properties.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological efficacy of benzimidazole derivatives. Key findings include:

  • Synthesis Improvements : Novel synthetic routes have been developed to increase yield and purity.
  • Structure-Activity Relationship (SAR) : Modifications to the sulfonate group have been shown to enhance antimicrobial potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.